Cas no 876345-12-9 (N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester)

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester structure
876345-12-9 structure
Product Name:N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester
Numéro CAS:876345-12-9
Le MF:C17H33NO8
Mégawatts:379.445826292038
CID:4472790
Update Time:2023-12-12

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester Propriétés chimiques et physiques

Nom et identifiant

    • 1-(1,1-Dimethylethyl) 16-ethyl 5,8,11,14-tetraoxa-2-azahexadecanedioate (ACI)
    • N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester
    • Piscine à noyau: 1S/C17H33NO8/c1-5-25-15(19)14-24-13-12-23-11-10-22-9-8-21-7-6-18-16(20)26-17(2,3)4/h5-14H2,1-4H3,(H,18,20)
    • La clé Inchi: NQVSUKOUJNIYLC-UHFFFAOYSA-N
    • Sourire: O=C(NCCOCCOCCOCCOCC(OCC)=O)OC(C)(C)C

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Référence
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  1.5 h, 40 psi, rt
Référence
BisPNA targeting to DNA: Effect of neutral loop on DNA duplex strand invasion by aepPNA-N7GlaepPNA-C substituted peptide nucleic acids
Shirude, Pravin S.; et al, European Journal of Organic Chemistry, 2005, (24), 5207-5215

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Référence
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Ethanol ;  7 h, 85 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 0 °C; 16 h, rt
2.3 Reagents: Water ;  cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Référence
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Référence
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 16 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Référence
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Copper(I) triflate Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
3.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Référence
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 0 °C; 16 h, rt
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  1.5 h, 40 psi, rt
Référence
BisPNA targeting to DNA: Effect of neutral loop on DNA duplex strand invasion by aepPNA-N7GlaepPNA-C substituted peptide nucleic acids
Shirude, Pravin S.; et al, European Journal of Organic Chemistry, 2005, (24), 5207-5215

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Ethanol ;  7 h, 85 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 0 °C; 16 h, rt
3.3 Reagents: Water ;  cooled
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Référence
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C; 2 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 0 °C; 16 h, rt
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  1.5 h, 40 psi, rt
Référence
BisPNA targeting to DNA: Effect of neutral loop on DNA duplex strand invasion by aepPNA-N7GlaepPNA-C substituted peptide nucleic acids
Shirude, Pravin S.; et al, European Journal of Organic Chemistry, 2005, (24), 5207-5215

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester Raw materials

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester Preparation Products

N-BOC-14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid ethyl ester Littérature connexe

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